p-Ranolazine

Vue d'ensemble

Description

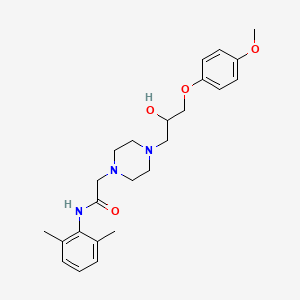

p-Ranolazine: is a piperazine derivative used primarily as an anti-anginal medication. It is chemically defined as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide . This compound is known for its ability to treat chronic angina by improving blood flow to help the heart work more efficiently .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Ranolazine involves multiple steps, starting with the preparation of piperazine derivatives. One common method includes the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for purification and quality control. The process ensures that the final product meets the required pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: p-Ranolazine undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents like .

Reduction: Common reducing agents include .

Substitution: This involves replacing one functional group with another, often using halogenating agents .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction typically produces alcohols .

Applications De Recherche Scientifique

Chronic Angina Pectoris

p-Ranolazine is FDA-approved for the treatment of chronic angina pectoris. Clinical trials have demonstrated its efficacy in reducing angina episodes and improving exercise capacity without the adverse hemodynamic effects associated with traditional antianginal medications .

Key Findings:

- A randomized trial showed a reduction in weekly angina episodes by 12-24% among patients treated with this compound .

- In a real-world study, patients experienced significant improvements in the Canadian Cardiovascular Society (CCS) class and quality of life scores after treatment .

Heart Failure

Recent studies suggest potential benefits of this compound in patients with heart failure, particularly those with preserved ejection fraction. The drug has been associated with improved diastolic function and reduced hospitalizations due to heart failure exacerbations .

Case Study:

A study involving patients with heart failure demonstrated that this compound improved exercise tolerance and reduced symptoms related to heart failure, indicating its potential as an adjunctive therapy .

Diabetes Management

This compound has shown promise in managing glycemic control in diabetic patients. Clinical data indicate that it can lower HbA1c levels and improve insulin sensitivity, making it a valuable option for diabetic patients with concurrent cardiovascular issues .

Clinical Insights:

- A post hoc analysis revealed that this compound significantly reduced ischemic events in diabetic patients, highlighting its dual benefit in managing both cardiovascular and metabolic conditions .

Atrial Fibrillation and Arrhythmias

The drug's mechanism of action also suggests potential applications in treating atrial fibrillation and other arrhythmias. By modulating ion currents, this compound may help stabilize cardiac rhythm without the proarrhythmic risks associated with other agents .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against traditional antianginal therapies:

| Therapy | Efficacy | Side Effects | Mechanism |

|---|---|---|---|

| This compound | Reduces angina by 12-24% | Minimal QT prolongation | Inhibition of late sodium current |

| Beta-blockers | Reduces heart rate; improves exertion | Fatigue, bradycardia | Beta-adrenergic blockade |

| Calcium antagonists | Reduces vascular resistance | Edema, hypotension | Calcium channel blockade |

Mécanisme D'action

p-Ranolazine exerts its effects by inhibiting the late phase of the inward sodium channel (late I_Na) in ischemic cardiac myocytes during cardiac repolarization. This inhibition reduces intracellular sodium concentrations, thereby decreasing calcium influx via the sodium-calcium exchange. This mechanism helps to improve myocardial relaxation and reduce left ventricular diastolic stiffness .

Comparaison Avec Des Composés Similaires

Amiodarone: Used for its antiarrhythmic properties but has a higher risk of Torsades de Pointes compared to p-Ranolazine.

Ivabradine: Another anti-anginal agent but works by reducing heart rate rather than affecting ion channels.

Uniqueness: this compound is unique in its multi-channel blocking effects, which include inhibition of the late sodium current and other ionic currents like the hERG/Ikr potassium current. This multi-faceted mechanism contributes to its antiarrhythmic properties and makes it a versatile agent in treating various cardiovascular conditions .

Activité Biologique

p-Ranolazine, commonly referred to simply as ranolazine, is a drug primarily used for the treatment of chronic angina. Its biological activity extends beyond traditional anti-anginal effects, showing promise in various therapeutic areas, including neuroprotection and cancer treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Ranolazine functions primarily as a metabolic modulator. It inhibits late sodium currents in cardiac myocytes, which reduces intracellular sodium and calcium overload, thereby improving myocardial oxygen consumption without significantly affecting heart rate or blood pressure. Additionally, ranolazine has been shown to influence mitochondrial function and lipid metabolism.

Key Mechanisms:

- Inhibition of Late Sodium Current : Reduces calcium overload in cardiac cells.

- Metabolic Modulation : Enhances fatty acid oxidation (FAO) and alters glucose metabolism.

- Neuroprotective Effects : Exhibits antioxidant properties and reduces neuroinflammation.

Biological Activity in Neurological Contexts

Recent studies have highlighted the neuroprotective effects of ranolazine. One study demonstrated that ranolazine administration improved cognitive function in rats subjected to scopolamine-induced memory impairment. The treatment resulted in significant changes in biomarkers associated with oxidative stress and neuroinflammation.

Table 1: Effects of Ranolazine on Neurological Biomarkers

| Biomarker | Control Group | Sco Group | Rn + Sco Group |

|---|---|---|---|

| Superoxide Dismutase (SOD) | 100% | 60% | 90% |

| Glutathione (GSH) | 100% | 50% | 85% |

| Malondialdehyde (MDA) | 100% | 150% | 80% |

| Acetylcholinesterase (AChE) | 100% | 120% | 70% |

Note: Values represent relative levels compared to control group; lower percentages indicate better outcomes for ranolazine treatment.

Clinical Efficacy in Angina Management

Ranolazine has been extensively studied for its efficacy in managing stable angina. In a large-scale study involving over 1,100 patients, ranolazine significantly reduced weekly angina attacks and improved quality of life metrics.

Table 2: Clinical Outcomes from Ranolazine Treatment

| Outcome Measure | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |

|---|---|---|---|

| Weekly Angina Attacks | 3.6 ± 2.9 | 0.4 ± 0.9 | <0.0001 |

| Short-acting Nitrate Use | 1.7 ± 2.2 | Reduced | <0.0001 |

| Quality of Life Score (CCS) | Varies | Improved | <0.0001 |

CCS: Canadian Cardiovascular Society classification.

Case Study: Neuroprotective Effects

A case study explored the neuroprotective effects of ranolazine in a rat model of Alzheimer's disease. The pre-treatment with ranolazine led to improved performance in cognitive tests, reduced levels of inflammatory cytokines (IL-1β and IL-6), and enhanced expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth .

Case Study: Cancer Therapy

In melanoma studies, ranolazine was found to enhance the efficacy of targeted therapies by modulating metabolic pathways linked to tumor growth. Ranolazine treatment altered lipid metabolism profiles in resistant melanoma cells, suggesting its potential role as an adjunct therapy in cancer treatment .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-5-4-6-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-9-7-21(30-3)8-10-22/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRVPHYZFCHTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393717-45-7 | |

| Record name | p-Ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE77Y772YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.